molecular formula C9H16ClNO2 B3007515 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride CAS No. 2639625-71-9

5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride

Cat. No.: B3007515
CAS No.: 2639625-71-9
M. Wt: 205.68
InChI Key: GWTOIJHRRVDOCB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9-3-1-2-8(6-9,4-5-9)7(11)12;/h1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTOIJHRRVDOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.1]octane structure.

    Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of a suitable amine precursor.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Nitro or nitroso derivatives.

    Reduction products: Alcohols, aldehydes.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

5-Aminobicyclo[3.2.1]octane-1-carboxylic acid is widely utilized as a building block in organic synthesis due to its unique structure. It serves as a precursor for various chemical transformations, leading to the development of more complex molecules. The compound's ability to participate in nucleophilic reactions enhances its utility in synthesizing pharmaceuticals and specialty chemicals.

Research indicates that this compound exhibits potential biological activities , particularly in the context of amino acid transport systems. Studies have shown that derivatives of bicyclo[3.2.1]octane can inhibit the uptake of specific amino acids in cancer cell lines, suggesting a role in cancer treatment strategies . The structural similarity to known bioactive compounds allows for exploration in drug design and development.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent . Its interaction with biological targets has been explored, revealing promising avenues for drug discovery, particularly in developing analgesics and other therapeutic agents that mimic the action of natural alkaloids like nicotine and morphine . The rigidity of its structure may enhance binding affinity and specificity towards target receptors.

Case Studies and Research Findings

StudyFindings
Synthesis and Transport Applications Demonstrated that 5-aminobicyclo[3.2.1]octane derivatives can selectively inhibit amino acid transport systems in tumor cells, highlighting their potential as anticancer agents .
Biological Activity Evaluation Investigated the structural modifications of bicyclic compounds and their effects on receptor binding and activity, showing enhanced potency compared to traditional analgesics .
Drug Development Explored the synthesis of azabicyclo derivatives based on the bicyclic scaffold, leading to compounds with significant biological activities against various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.69 g/mol
  • CAS Number: Not explicitly provided in evidence, but structurally related compounds are cataloged under distinct CAS entries (e.g., 119102-94-2 for a positional isomer) .

Structural Features :

  • Bicyclic framework: Composed of a fused bicyclo[3.2.1]octane system, featuring a seven-membered ring with bridgehead amine (-NH₂) and carboxylic acid (-COOH) substituents.
  • Hydrochloride salt: Enhances solubility and stability for synthetic or pharmacological applications .

Applications :
Primarily utilized as a building block in organic synthesis and drug discovery, particularly in the development of constrained peptides or bioactive molecules due to its rigid bicyclic geometry .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs, emphasizing differences in bicyclic systems, substituents, and molecular properties:

Compound Name Molecular Formula MW (g/mol) Bicyclic System Substituents Applications References
5-Aminobicyclo[3.2.1]octane-1-carboxylic acid HCl C₉H₁₆ClNO₂ 205.69 [3.2.1]octane -NH₂ (position 5), -COOH (1) Organic synthesis, drug discovery
1-Azabicyclo[3.2.1]octane-5-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 [3.2.1]octane -COOH (5), no amine substituent Catalyzed reactions, building blocks
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid HCl C₉H₁₆ClNO₂ 205.68 [3.2.2]nonane -COOH (6) Research chemicals, ligand design
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl C₈H₁₂ClNO₂ 189.64 [2.2.1]heptene -NH₂ (3), -COOH (2), double bond Conformational studies

Key Observations

Bridgehead Substitution: The presence of an amine group in the target compound (position 5) distinguishes it from analogs like 1-azabicyclo[3.2.1]octane-5-carboxylic acid HCl, which lacks an amine but retains the carboxylic acid .

Physicochemical Properties :

  • Molecular Weight : The target compound (205.69 g/mol) is heavier than its [3.2.1]octane analog (191.66 g/mol) due to the additional amine group .
  • Solubility : Hydrochloride salts generally improve water solubility, critical for bioavailability in drug candidates .

Synthetic Utility: Compounds like 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl are synthesized via acetylation reactions (e.g., ), whereas the target compound may require specialized routes due to its bridgehead functionalization .

Research Findings and Implications

  • Catalysis: Azabicyclic compounds (e.g., 1-azabicyclo[3.2.2]nonane-6-carboxylic acid HCl) serve as ligands in asymmetric catalysis, leveraging their chiral centers .
  • Limitations: Limited pharmacological data are available for these compounds; most evidence focuses on synthetic accessibility rather than bioactivity .

Biological Activity

5-Aminobicyclo[3.2.1]octane-1-carboxylic acid; hydrochloride, also known by its IUPAC name (1R)-5-aminobicyclo[3.2.1]octane-1-carboxylic acid hydrochloride, is a bicyclic amino acid derivative that has garnered attention for its potential biological activities, particularly in relation to amino acid transport systems and its implications in cancer research.

  • Molecular Formula : C9H16ClN2O2
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2639625-71-9
  • Purity : ≥95%
  • Physical Form : Powder

The biological activity of 5-aminobicyclo[3.2.1]octane-1-carboxylic acid; hydrochloride is primarily linked to its interaction with amino acid transport systems. Research indicates that this compound acts as an inhibitor of specific transport systems, notably the Na+-independent system L, which is crucial for the uptake of neutral amino acids in various cell types, including tumor cells.

Inhibition of Amino Acid Transport

Studies have shown that 5-aminobicyclo[3.2.1]octane derivatives can inhibit the cellular uptake of certain amino acids, thereby affecting metabolic pathways in cancer cells. For instance, one study highlighted that this compound demonstrated a competitive inhibition effect on the uptake of labeled leucine and histidine in sarcoma 37 ascites cells, indicating its potential as a model substrate for understanding amino acid transport mechanisms .

Case Studies

  • Transport System Interaction :
    • A study on the interaction of 5-aminobicyclo[3.2.1]octane with the amino acid transport systems revealed that it inhibited the transport system dominant for histidine uptake without affecting other transport systems significantly . This specificity suggests potential therapeutic applications in targeting metabolic pathways in cancer.
  • Comparison with Other Compounds :
    • When compared with its bicycloheptane analogs, 5-aminobicyclo[3.2.1]octane exhibited greater reactivity towards the Na+-independent amino acid transport system, highlighting its utility as a selective inhibitor .

Biological Activity Summary Table

Activity TypeDescriptionReference
Amino Acid Transport Inhibition Inhibits Na+-independent system L for histidine and leucine uptake in tumor cells
Reactivity Comparison More reactive than bicycloheptane analogs towards specific amino acid transport systems
Potential Therapeutic Use Investigated for use in cancer treatment by disrupting amino acid metabolism

Future Directions and Applications

Given its biological activity, 5-aminobicyclo[3.2.1]octane-1-carboxylic acid; hydrochloride presents avenues for further research into its role as a therapeutic agent in cancer treatment and metabolic disorders linked to amino acid transport dysregulation. The specificity of its action on certain transport systems could lead to the development of targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

ParameterMethodReference Compound (Evidence)
Enantiomeric ExcessChiral HPLC (Cellulose column)Azabicyclo impurities
Chloride ContentIon ChromatographyPharmacopeial standards
Degradation ProductsLC-MS/MS (ESI+)Stability protocols

Q. Table 2. Computational vs. Experimental Data Correlation

PropertyComputational ModelExperimental Validation
Conformational EnergyDFT (B3LYP/6-31G*)X-ray of azabicyclo analogs
pKa (amine)COSMO-RS simulationsPotentiometric titration

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